

# Application Notes & Protocols: Separation of Ricin A and B Chains Using Dithiothreitol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Henricine*

Cat. No.: *B15126666*

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Audience: Researchers, scientists, and drug development professionals.

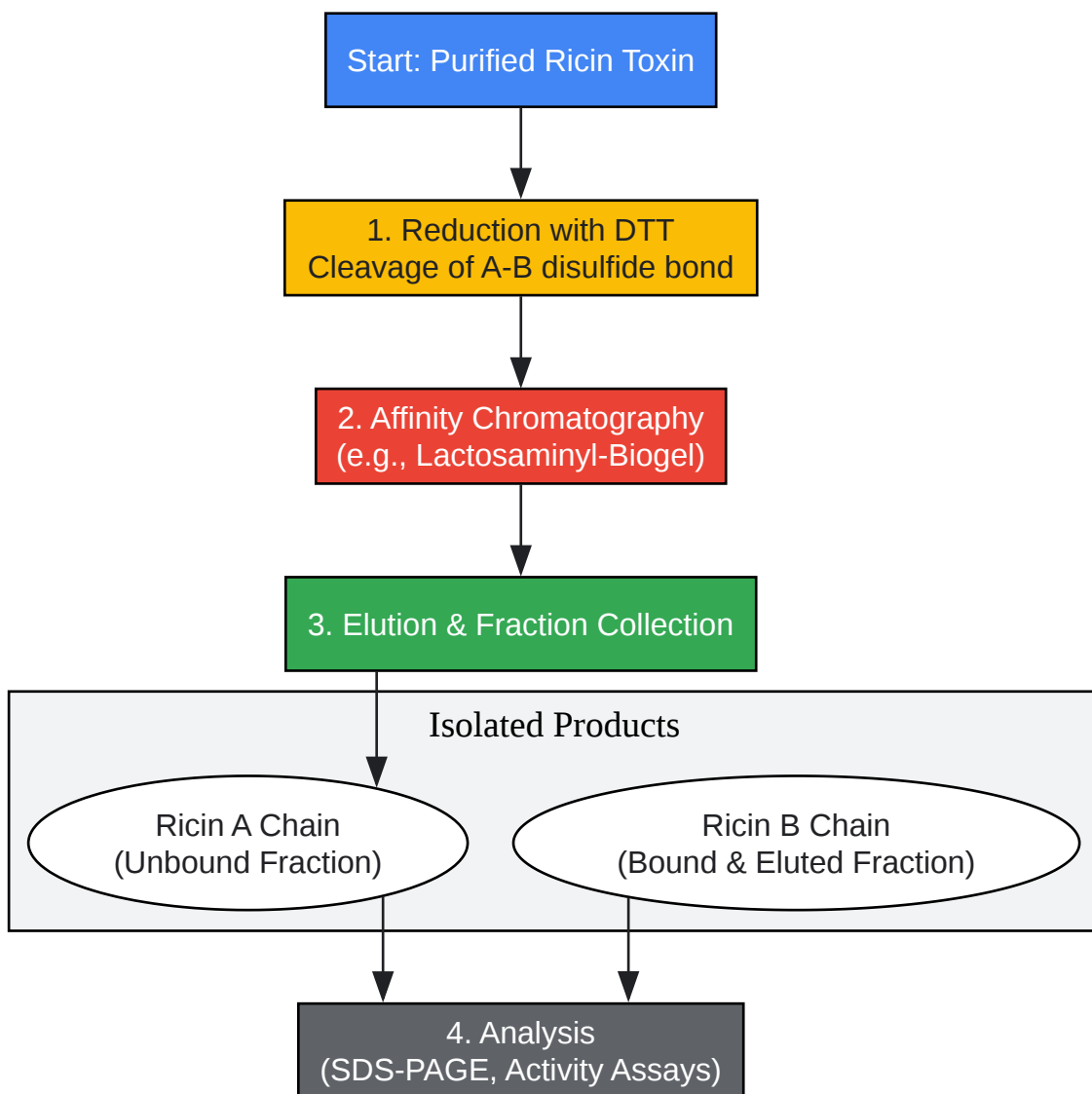
## Principle

Ricin is a heterodimeric type II ribosome-inactivating protein (RIP-II) composed of an A chain (RTA) and a B chain (RTB) linked by a single disulfide bond.<sup>[1][2]</sup> The RTA possesses enzymatic activity that inhibits protein synthesis, while the RTB is a lectin that binds to galactose residues on the cell surface, facilitating the toxin's entry into the cell.<sup>[1][3]</sup> To study the individual functions of these chains or to use them in the development of targeted therapeutics like immunotoxins, they must first be separated.

This protocol details the separation of the RTA and RTB chains through the reductive cleavage of the intermolecular disulfide bond using dithiothreitol (DTT), followed by chromatographic separation of the individual subunits. DTT is a potent reducing agent that effectively cleaves disulfide bonds by a two-step thiol-disulfide exchange reaction, resulting in a stable oxidized cyclic form and two reduced cysteine residues on the protein chains.<sup>[4][5][6]</sup>

## Visualization of Key Processes

The diagram below illustrates the chemical mechanism by which DTT reduces the disulfide bond connecting the Ricin A and B chains.



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## References

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